PPARα/γ Dual Agonist Binding Affinity: Kd Comparison with a Structural Analog
The target compound demonstrates high-affinity dual binding to PPARα and PPARγ. Its binding profile differs from the closely related structural analog BDBM50235986, which has an identical core but a different substitution pattern. The target compound exhibits a PPARα Kd of 0.75 nM and a PPARγ Kd of 4.90 nM [1]. In contrast, the comparator BDBM50235986 shows a slightly weaker affinity for PPARα (Kd = 0.86 nM) but a stronger affinity for PPARγ (Kd = 3.70 nM) [2].
| Evidence Dimension | Binding Affinity (Kd) for PPARα and PPARγ |
|---|---|
| Target Compound Data | Kd(PPARα) = 0.75 nM; Kd(PPARγ) = 4.90 nM |
| Comparator Or Baseline | BDBM50235986 (Structural Analog): Kd(PPARα) = 0.86 nM; Kd(PPARγ) = 3.70 nM |
| Quantified Difference | Target has 15% higher PPARα affinity but 32% lower PPARγ affinity than the comparator |
| Conditions | Surface Plasmon Resonance (SPR) assay, unknown origin of PPAR protein. |
Why This Matters
This quantifiable difference in PPAR subtype selectivity is a critical factor for researchers requiring a specific balance of PPARα and PPARγ activation to probe metabolic pathways without confounding receptor bias.
- [1] BindingDB. BDBM50235985 (CHEMBL4092600). Affinity Data: Kd for PPARalpha (0.75 nM), Kd for PPARgamma (4.90 nM). View Source
- [2] BindingDB. BDBM50235986 (CHEMBL4073499). Affinity Data: Kd for PPARalpha (0.86 nM), Kd for PPARgamma (3.70 nM). View Source
